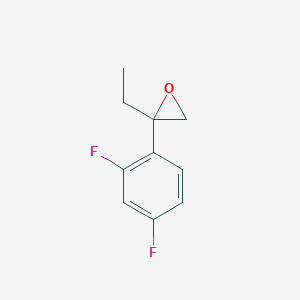

2-(2,4-Difluorophenyl)-2-ethyloxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-ethyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-10(6-13-10)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXUWWRDORQULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Oxirane Scaffolds in Modern Organic Synthesis

Oxiranes, also known as epoxides, are three-membered cyclic ethers that hold a prominent position in organic synthesis. Their utility stems from the significant ring strain inherent in the three-membered ring, which makes them susceptible to a wide variety of ring-opening reactions. nih.gov This reactivity allows for the stereospecific and regioselective introduction of diverse functional groups, making oxiranes powerful intermediates in the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The ring-opening of an oxirane can be initiated by a broad range of nucleophiles—such as amines, alcohols, and thiols—under either acidic or basic conditions. nih.govresearchgate.net This versatility enables chemists to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of control. For instance, the acid-catalyzed ring-opening typically involves protonation of the epoxide oxygen, followed by nucleophilic attack on the more substituted carbon, whereas base-catalyzed reactions generally proceed via an SN2 mechanism with the nucleophile attacking the less sterically hindered carbon. nih.gov This predictable reactivity is crucial for planning multi-step synthetic pathways. The epoxide functional group is a key feature in numerous natural products and is often installed via the epoxidation of alkenes. nih.gov

Role of Fluorine Substitution in Modulating Reactivity and Selectivity in Organic Compounds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to fine-tune a compound's physicochemical properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom, yet its electronic effects are profound. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. researchgate.netucla.edu

Fluorine substitution can dramatically influence the acidity or basicity of nearby functional groups through strong inductive effects. researchgate.net This modulation of pKa can alter a molecule's pharmacokinetic profile, including its absorption, distribution, and membrane permeability. Furthermore, fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a ligand to its biological target. researchgate.netnih.gov In terms of reactivity, the presence of fluorine atoms can alter the electronic nature of a molecule, influencing the course and rate of chemical reactions. While fluorinated aliphatic compounds are often less reactive than their non-fluorinated counterparts, the electronic effects in aromatic systems can direct synthetic transformations. nih.govresearchgate.netnih.gov

| Property | Effect of Fluorine Substitution | Underlying Reason |

|---|---|---|

| Metabolic Stability | Generally Increased | Strength of the C-F bond resists enzymatic cleavage. researchgate.net |

| Binding Affinity | Often Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. researchgate.netnih.gov |

| Acidity/Basicity (pKa) | Altered | Strong electron-withdrawing nature of fluorine modifies the electron density of nearby functional groups. researchgate.net |

| Lipophilicity | Increased | Fluorine substitution typically increases a molecule's lipophilicity, which can affect membrane permeability. researchgate.net |

| Molecular Conformation | Can be altered | The size and electronegativity of fluorine can influence the preferred three-dimensional shape of a molecule. researchgate.net |

Historical and Contemporary Academic Research Trajectories Pertaining to 2 2,4 Difluorophenyl 2 Ethyloxirane

Stereoselective Epoxidation Strategies for Precursors to this compound

Stereoselectivity is a critical aspect of synthesizing this compound, as the spatial arrangement of atoms in the oxirane ring significantly influences its chemical properties and potential applications. Advanced synthetic strategies are employed to control the formation of specific stereoisomers.

Catalytic Asymmetric Epoxidation (e.g., Sharpless, Jacobsen, Corey-Chaykovsky)

Catalytic asymmetric epoxidation methods are powerful tools for introducing chirality and are central to modern organic synthesis. magtech.com.cn These reactions utilize a chiral catalyst to influence the stereochemical outcome of the epoxidation of a prochiral precursor, typically an alkene.

The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgnumberanalytics.com This reaction employs a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and an oxidizing agent like tert-butyl hydroperoxide. wikipedia.orgwayne.edu The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, dictates which face of the alkene is epoxidized, allowing for the predictable synthesis of a specific enantiomer of the 2,3-epoxyalcohol product. libretexts.org While highly effective for allylic alcohols, its direct application to unfunctionalized alkenes, which might be precursors to this compound, is limited. wikipedia.org

The Jacobsen-Katsuki epoxidation offers a complementary approach, particularly for the enantioselective epoxidation of unfunctionalized alkyl- and aryl-substituted alkenes. wikipedia.orgopenochem.org This method utilizes a chiral manganese(III)-salen complex as the catalyst. wikipedia.orgnumberanalytics.com The reaction is effective for a range of cis-disubstituted olefins and can provide high enantioselectivities. organic-chemistry.org The mechanism is thought to involve a manganese(V)-oxo species that transfers an oxygen atom to the alkene. wikipedia.org

The Corey-Chaykovsky reaction provides a different pathway to epoxides, starting from a ketone or aldehyde rather than an alkene. wikipedia.orgnrochemistry.com This reaction involves the addition of a sulfur ylide to the carbonyl compound. wikipedia.orgorganic-chemistry.org The initial nucleophilic attack of the ylide on the carbonyl carbon is followed by an intramolecular nucleophilic substitution, where the resulting oxygen anion displaces the sulfonium (B1226848) group to form the epoxide ring. organic-chemistry.org Enantioselective versions of this reaction have been developed using chiral sulfur ylides, which can induce asymmetry in the final epoxide product. organic-chemistry.org This method is particularly relevant for the synthesis of this compound from a precursor ketone, 1-(2,4-difluorophenyl)butan-1-one.

| Method | Precursor | Catalyst/Reagent | Key Features |

| Sharpless Epoxidation | Allylic Alcohol | Ti(OiPr)4, Diethyl Tartrate | High enantioselectivity for allylic alcohols. wikipedia.org |

| Jacobsen Epoxidation | Alkene | Chiral Mn(III)-salen complex | Effective for unfunctionalized alkenes. wikipedia.org |

| Corey-Chaykovsky Reaction | Ketone/Aldehyde | Sulfur Ylide | Forms epoxides from carbonyls. wikipedia.org |

Diastereoselective Epoxidation from Chiral Substrates

When a precursor molecule already contains a chiral center, it can influence the stereochemical outcome of a subsequent epoxidation reaction. This substrate-controlled diastereoselectivity arises from the steric and electronic properties of the existing chiral moiety, which directs the epoxidizing agent to one face of the double bond over the other.

For a precursor to this compound that is a chiral allylic alcohol, epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) can proceed with high diastereoselectivity. The hydroxyl group of the chiral alcohol can direct the epoxidation through hydrogen bonding with the peroxyacid, leading to the formation of the epoxide on the same face as the hydroxyl group. The relative stereochemistry between the existing stereocenter and the newly formed epoxide ring is thus controlled.

Intramolecular Williamson Ether Synthesis Approaches

The intramolecular Williamson ether synthesis is a classic and effective method for forming cyclic ethers, including epoxides. libretexts.orgpearson.com This reaction involves a molecule that contains both a hydroxyl group and a good leaving group, typically a halide, on adjacent carbons. libretexts.org In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile in an intramolecular SN2 reaction, displacing the leaving group to form the oxirane ring. wikipedia.orgorganicchemistrytutor.com

This approach is particularly useful for the synthesis of epoxides from halohydrins. wikipedia.orgchempedia.info For the synthesis of this compound, a suitable precursor would be a halohydrin such as 1-chloro-2-(2,4-difluorophenyl)butan-2-ol. Treatment of this halohydrin with a base would lead to the formation of the desired epoxide. The stereochemistry of the epoxide is determined by the stereochemistry of the starting halohydrin, as the SN2 reaction proceeds with an inversion of configuration at the carbon bearing the leaving group.

Regiocontrolled Introduction of the Ethyl and Difluorophenyl Moieties

The precise placement of the ethyl and 2,4-difluorophenyl groups is fundamental to the structure of the target molecule. Regiocontrolled synthesis ensures that these groups are attached to the correct positions on the molecular backbone.

One common strategy involves the use of organometallic reagents in reactions with carbonyl compounds. For instance, the synthesis can begin with a difluorophenyl-containing starting material. A Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield 1-(2,4-difluorophenyl)butan-1-one. In this case, the difluorophenyl and a precursor to the ethyl group (the butyryl group) are introduced in a regiocontrolled manner.

Alternatively, a Grignard reaction can be employed. Starting with 2,4-difluorobromobenzene, a Grignard reagent can be prepared. This reagent can then react with a suitable electrophile, such as butanal, to form 1-(2,4-difluorophenyl)butan-1-ol. Subsequent oxidation of this secondary alcohol would yield the corresponding ketone, 1-(2,4-difluorophenyl)butan-1-one, which can then be converted to the epoxide as described in the Corey-Chaykovsky reaction.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound is contingent upon the careful optimization of reaction conditions. researchgate.net Factors such as temperature, reaction time, and the choice of reagents and solvents can have a significant impact on the outcome of the synthesis. scielo.br

For instance, in the intramolecular Williamson ether synthesis of the epoxide, the choice of base is critical. A strong, non-nucleophilic base is often preferred to promote deprotonation of the alcohol without competing in side reactions. The temperature must also be carefully controlled to ensure the desired reaction proceeds at a reasonable rate without promoting decomposition or side reactions.

Solvent Effects on Oxirane Formation

The choice of solvent can profoundly influence the rate and outcome of oxirane formation. In the context of the intramolecular Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.net These solvents are effective at solvating the counter-ion of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion and promoting the intramolecular SN2 reaction.

| Solvent Type | Example | Effect on Williamson Ether Synthesis |

| Polar Aprotic | DMF, DMSO | Enhances nucleophilicity of alkoxide, increasing reaction rate. |

| Protic | Ethanol, Water | Solvates alkoxide, decreasing its reactivity and slowing the reaction. researchgate.net |

| Nonpolar | Toluene | May be suitable depending on reactant solubility, but generally less effective than polar aprotic solvents. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.comnumberanalytics.com

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. primescholars.com Catalytic epoxidation methods are inherently more atom-economical than stoichiometric approaches. For instance, using a catalyst with hydrogen peroxide as the oxidant is preferable to using a peroxyacid, as the only byproduct is water. nih.gov

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents with safer alternatives. researchgate.net Traditional epoxidation reactions often use chlorinated solvents like dichloromethane. beilstein-journals.org Greener alternatives include ethyl acetate, organic carbonates, or even solvent-free conditions. sphinxsai.comresearchgate.net The use of hydrogen peroxide as a "green" oxidant is highly desirable due to its low environmental impact. organic-chemistry.org

Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure reduces energy consumption. numberanalytics.com The selection of a highly active catalyst can enable the reaction to proceed under milder conditions.

The table below outlines the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Employing catalytic methods with H₂O₂ as the oxidant to maximize the incorporation of reactant atoms into the final product. |

| Safer Solvents | Replacing chlorinated solvents with greener alternatives like ethyl acetate, organic carbonates, or conducting the reaction under solvent-free conditions. |

| Catalysis | Utilizing recyclable heterogeneous or phase-transfer catalysts to minimize waste and improve reaction efficiency. |

| Energy Efficiency | Developing catalytic systems that operate effectively at lower temperatures, ideally at or near room temperature. |

Ring-Opening Reactions of the Oxirane Ring

The principal reaction pathway for this compound involves the cleavage of a carbon-oxygen bond of the epoxide ring. This process is readily achieved through nucleophilic attack, which can be catalyzed under acidic, basic, or transition-metal-mediated conditions. The regiochemical and stereochemical outcomes of these reactions are dictated by the reaction mechanism, which can range from a pure SN2 pathway to a borderline SN1/SN2 mechanism, depending on the conditions employed. libretexts.org

Nucleophilic Ring-Opening Pathways and Regioselectivity

The regioselectivity of nucleophilic attack on the asymmetric oxirane ring of this compound is a critical aspect of its reactivity. The two carbon atoms of the oxirane ring—one tertiary (C2, bonded to the difluorophenyl and ethyl groups) and one secondary (C3)—present two potential sites for nucleophilic attack. The preferred site of attack is determined by a balance of steric hindrance and electronic effects, which are modulated by the reaction conditions. chemistrysteps.comresearchgate.net

Under acidic conditions, the oxygen atom of the oxirane is first protonated, creating a better leaving group and enhancing the electrophilicity of the ring carbons. byjus.comlibretexts.org This initial protonation is a rapid and reversible step. canterbury.ac.nz The subsequent nucleophilic attack is the rate-limiting step. canterbury.ac.nz For unsymmetrical epoxides like this compound, the positive charge in the transition state is better stabilized at the more substituted carbon atom (the tertiary C2). libretexts.orgchemistrysteps.com This electronic stabilization outweighs the steric hindrance, leading to a preferential attack of the nucleophile at the more substituted position. libretexts.orgchemistrysteps.comopenstax.org

This process is best described as a borderline SN1/SN2 mechanism. libretexts.orgopenstax.org While it exhibits SN2-like backside attack, the transition state has significant SN1 character, with a buildup of positive charge on the tertiary carbon. byjus.comlibretexts.orgopenstax.org This leads to the formation of a trans-diol upon hydrolysis or corresponding trans products with other nucleophiles. libretexts.orgopenstax.org

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Substituted Epoxides

| Epoxide Structure | Catalyst/Nucleophile | Major Product | Regioselectivity |

|---|---|---|---|

| Tertiary/Secondary | H₃O⁺ | Attack at tertiary carbon | Electronically controlled libretexts.orgchemistrysteps.com |

| Primary/Secondary | H⁺/H₂O | Attack at secondary carbon | Mixture, sterically influenced openstax.orgstackexchange.com |

This table illustrates general regioselectivity trends in acid-catalyzed epoxide opening based on substitution patterns.

In the presence of a strong, basic nucleophile, the ring-opening of this compound proceeds via a classic SN2 mechanism. openstax.orgmasterorganicchemistry.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. The nucleophile directly attacks one of the carbon atoms of the ring. libretexts.org Due to the principles of the SN2 reaction, steric hindrance is the dominant factor determining the site of attack. masterorganicchemistry.comyoutube.com

Consequently, strong nucleophiles such as hydroxide, alkoxides, amines, and organometallics will preferentially attack the less sterically hindered carbon atom. openstax.orglibretexts.orgresearchgate.net In the case of this compound, this corresponds to the secondary carbon (C3). This regioselectivity results in the formation of a secondary alcohol and a new bond between the nucleophile and the less substituted carbon. openstax.org The reaction is driven by the relief of the significant ring strain (approximately 13 kcal/mol) in the three-membered ring. masterorganicchemistry.com

Table 2: Regioselectivity in Base-Mediated Ring-Opening of Substituted Epoxides

| Nucleophile | Site of Attack | Mechanism | Controlling Factor |

|---|---|---|---|

| RO⁻ (Alkoxide) | Less substituted carbon | SN2 | Steric hindrance openstax.orglibretexts.org |

| OH⁻ (Hydroxide) | Less substituted carbon | SN2 | Steric hindrance byjus.comlibretexts.org |

| RNH₂ (Amine) | Less substituted carbon | SN2 | Steric hindrance openstax.org |

This table summarizes the typical regioselectivity for base-mediated opening of asymmetric epoxides.

While less common than acid or base catalysis, transition metals can also facilitate the ring-opening of epoxides. These reactions can offer unique selectivity profiles. For instance, certain Lewis acidic metal catalysts can activate the epoxide towards nucleophilic attack. The regioselectivity in these cases can be influenced by the nature of the metal, the ligands, and the nucleophile, sometimes favoring attack at either the more or less substituted carbon. Specific studies on this compound with transition metal catalysts are required to delineate the precise reactivity and regiochemical preferences in these systems.

Grignard reagents (RMgX) are potent carbon-based nucleophiles and strong bases that react readily with epoxides. wikipedia.orgadichemistry.comsigmaaldrich.com The reaction with this compound follows the base-mediated SN2 pathway. openstax.orgmasterorganicchemistry.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the less sterically hindered secondary carbon of the oxirane ring. masterorganicchemistry.comyoutube.com This reaction is a valuable method for forming carbon-carbon bonds, resulting in a tertiary alcohol after acidic workup. youtube.com The reaction proceeds with inversion of configuration at the site of attack. masterorganicchemistry.com

Stereochemical Outcomes of Ring-Opening Reactions

The ring-opening of an epoxide is a stereospecific reaction. Both acid- and base-catalyzed pathways proceed via an SN2-type mechanism, which involves a backside attack by the nucleophile relative to the carbon-oxygen bond that is breaking. chemistrysteps.comyoutube.comlibretexts.org This backside attack dictates that the reaction occurs with an inversion of stereochemistry at the carbon atom being attacked. masterorganicchemistry.comyoutube.com

If the attacked carbon is a stereocenter, its configuration will be inverted in the product. masterorganicchemistry.com The resulting product from the ring-opening will have the nucleophile and the newly formed hydroxyl group in a trans or anti configuration relative to each other. chemistrysteps.comlibretexts.orgopenstax.org This stereochemical outcome is a direct consequence of the concerted, backside attack mechanism that is characteristic of epoxide ring-opening reactions. youtube.com

Influence of the 2,4-Difluorophenyl Group on Oxirane Reactivity and Regioselectivity

The reactivity of the oxirane ring in this compound is significantly influenced by the electronic and steric properties of its substituents: the 2,4-difluorophenyl group and the ethyl group. The three-membered epoxide ring is inherently strained, making it susceptible to ring-opening reactions by both nucleophiles and electrophiles. mdpi.comnih.gov The regioselectivity of these reactions—the site of nucleophilic attack—is dictated by the reaction conditions (acidic or basic) and the nature of the substituents on the epoxide carbons. byjus.comlibretexts.org

Under basic or neutral conditions, the ring-opening of unsymmetrical epoxides typically proceeds via an SN2 mechanism. libretexts.orgpressbooks.pub In this mechanism, the nucleophile attacks the less sterically hindered carbon atom. For this compound, the attack would preferentially occur at the secondary carbon (C3), which is less sterically encumbered than the tertiary, benzylic carbon (C2).

Under acidic conditions, the mechanism of ring-opening is more complex and can be described as a hybrid of SN1 and SN2 characteristics. libretexts.orgchimia.ch The reaction begins with the protonation of the epoxide oxygen, creating a better leaving group. khanacademy.org This is followed by the breaking of a carbon-oxygen bond, which allows a partial positive charge to build up on the more substituted carbon. byjus.comlibretexts.org The 2,4-difluorophenyl group, being strongly electron-withdrawing due to the inductive effect of the two fluorine atoms, destabilizes the formation of a full carbocation at the adjacent tertiary benzylic position. However, this position is still better able to stabilize a positive charge than the secondary carbon. Consequently, while a full SN1 mechanism with a discrete carbocation intermediate is unlikely, the transition state possesses significant SN1 character. pressbooks.pub The nucleophile, therefore, preferentially attacks the more substituted tertiary carbon (C2). This outcome is common for epoxides with at least one tertiary or benzylic carbon atom. pressbooks.pubchimia.ch

The presence of fluorine substituents on the phenyl ring can also influence the reactivity through more subtle electronic effects. Perfluorination of epoxides has been shown to sometimes lead to "abnormal" regioselectivity where nucleophiles attack the more hindered carbon, a phenomenon attributed to the strengthening of the C-O bond at the less substituted carbon via negative hyperconjugation. mdpi.com While not a perfluorinated system, the strong inductive effects in this compound are a critical factor in directing the regiochemical outcome of its reactions.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Rationale |

| Basic / Neutral | SN2 | C3 (Secondary Carbon) | Attack occurs at the sterically less hindered carbon. pressbooks.pub |

| Acidic | Borderline SN1/SN2 | C2 (Tertiary, Benzylic Carbon) | Attack occurs at the carbon better able to stabilize a positive charge, despite the destabilizing effect of the difluorophenyl group. libretexts.orgpressbooks.pub |

Rearrangement Reactions of this compound

In the presence of an acid catalyst, this compound can undergo rearrangement to form carbonyl compounds. This isomerization is a common reaction for epoxides, particularly those that can form a relatively stable carbocation intermediate. researchgate.net The mechanism is initiated by the protonation of the oxirane oxygen by an acid, forming a protonated epoxide. khanacademy.orgresearchgate.net

Following protonation, the C-O bond at the more substituted tertiary, benzylic carbon (C2) cleaves to form a tertiary carbocation. Although the adjacent electron-withdrawing 2,4-difluorophenyl group is destabilizing, the tertiary nature of the carbon still favors carbocation formation at this site over the secondary carbon. This intermediate is the key to the rearrangement process.

The subsequent step involves a 1,2-hydride shift from the adjacent carbon of the ethyl group to the carbocationic center. This rearrangement leads to the formation of a more stable, oxygen-stabilized carbocation (an oxonium ion). Finally, deprotonation of this intermediate yields the final product, 1-(2,4-difluorophenyl)butan-2-one. This type of epoxide-carbonyl rearrangement is a well-established transformation in organic synthesis.

Aryl-substituted epoxides are known to undergo rearrangements under thermal or photochemical conditions. baranlab.org While specific studies on this compound are not prevalent, its behavior can be predicted based on analogous systems.

Thermal Rearrangements: When heated, epoxides can isomerize to carbonyl compounds. The reaction may proceed through a diradical intermediate formed by the homolytic cleavage of a C-O bond. For the title compound, cleavage of the C2-O bond would be favored as it would generate a more stable tertiary, benzylic radical. Subsequent rearrangement and recombination could lead to the formation of 1-(2,4-difluorophenyl)butan-2-one or other isomeric products. The high temperatures required for such reactions, however, can often lead to a mixture of products.

Photochemical Rearrangements: The photochemical behavior of aryl epoxides often involves the formation of carbonyl ylides or diradical intermediates upon UV irradiation. baranlab.org For this compound, excitation could lead to the cleavage of the C2-C3 bond to form a carbonyl ylide or homolytic cleavage of a C-O bond. These highly reactive intermediates can then undergo a variety of transformations, including cycloreversion or rearrangement to form ketones and aldehydes. The specific products formed would depend on the wavelength of light used and the reaction medium.

Reaction Kinetics and Thermodynamic Profiling of Key Transformations

The kinetics and thermodynamics of the transformations involving this compound are governed by the fundamental properties of the epoxide ring and the influence of its substituents.

Thermodynamics: The primary thermodynamic driving force for the ring-opening and rearrangement reactions of epoxides is the release of ring strain, which is significant in the three-membered oxirane ring (approximately 13 kcal/mol). nih.gov Therefore, reactions that lead to an opened ring, such as hydrolysis to a diol or isomerization to a ketone, are generally exothermic and thermodynamically favorable. The heat of reaction for these transformations can be measured using techniques like reaction calorimetry, where the heat evolved during a reaction (e.g., reduction to an alcohol) is determined. nih.govacs.org

Kinetics: The rate of reaction (kinetics) is determined by the activation energy of the rate-determining step. For acid-catalyzed ring-opening, the rate is dependent on the concentration of the acid and the ease with which the C-O bond breaks after protonation. chimia.ch The electron-withdrawing 2,4-difluorophenyl group would likely increase the activation energy for forming a carbocation, thus slowing down a pure SN1 pathway. However, the relief of ring strain in the transition state still allows the reaction to proceed under mild conditions.

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the kinetics of epoxide curing and other thermal reactions. researchgate.net By measuring the heat flow associated with a reaction as a function of temperature, kinetic parameters such as the activation energy and reaction order can be determined. Computational chemistry, using methods like density functional theory (DFT), can also provide detailed reaction profiles, including the structures and energies of transition states and intermediates, offering insight into the reaction mechanism and regioselectivity. researchgate.net

Table 2: Illustrative Thermodynamic and Kinetic Parameters for Typical Epoxide Reactions

| Transformation | Reaction Type | Typical ΔH (kcal/mol) | Typical Eₐ (kcal/mol) | Key Factors Influencing Rate |

| Ring-opening (hydrolysis) | Acid-Catalyzed | -20 to -25 | 15 to 20 | Acid strength, stability of carbocation-like transition state. chimia.ch |

| Ring-opening (aminolysis) | SN2 | -20 to -25 | 20 to 25 | Steric hindrance at the reaction center, nucleophilicity of the amine. pressbooks.pub |

| Isomerization to Ketone | Acid-Catalyzed Rearrangement | -15 to -20 | 18 to 23 | Propensity for 1,2-hydride/alkyl shift, carbocation stability. |

| Thermal Rearrangement | Unimolecular | -10 to -15 | >30 | C-O bond dissociation energy, stability of radical intermediates. |

Note: The values presented are representative for aryl-substituted epoxides and are intended for illustrative purposes. Actual values for this compound would require specific experimental or computational determination.

Stereochemical and Conformational Analysis of 2 2,4 Difluorophenyl 2 Ethyloxirane

Determination of Absolute and Relative Stereochemistry

The 2-(2,4-Difluorophenyl)-2-ethyloxirane molecule possesses a single chiral center at the C2 carbon of the oxirane ring, which is bonded to four different substituents: the 2,4-difluorophenyl group, the ethyl group, the oxygen atom of the ring, and the CH2 group of the ring. This results in the existence of two enantiomers, (R)-2-(2,4-Difluorophenyl)-2-ethyloxirane and (S)-2-(2,4-Difluorophenyl)-2-ethyloxirane.

The determination of the absolute configuration of these enantiomers typically requires advanced analytical techniques. X-ray crystallography of a single crystal of one of the enantiomers or a derivative is the most definitive method for assigning the absolute stereochemistry. nih.govnih.govresearchgate.net In the absence of suitable crystals, spectroscopic methods such as vibrational circular dichroism (VCD) or electronic circular dichroism (ECD), often in conjunction with quantum chemical calculations, can be employed to determine the absolute configuration in solution.

The relative stereochemistry becomes relevant in derivatives of this compound where additional stereocenters are introduced. For instance, the ring-opening of the epoxide with a nucleophile can generate a new stereocenter, leading to the formation of diastereomers. The spatial relationship between the original stereocenter and the newly formed one defines the relative stereochemistry (e.g., syn or anti). This is typically determined using nuclear magnetic resonance (NMR) spectroscopy, analyzing coupling constants and Nuclear Overhauser Effect (NOE) correlations to elucidate the three-dimensional arrangement of atoms.

Conformational Analysis of the Oxirane Ring and Difluorophenyl Substituent

The conformational preferences of this compound are primarily dictated by the interactions between the oxirane ring and its bulky substituents. The three-membered oxirane ring is inherently strained and relatively rigid. However, the substituents, particularly the 2,4-difluorophenyl group, can rotate around the C-C single bond connecting it to the oxirane ring.

Computational modeling and spectroscopic analysis are the primary tools for investigating these conformational dynamics. The orientation of the difluorophenyl ring relative to the oxirane ring is of particular interest as it can influence the steric accessibility of the epoxide for incoming reagents. Different rotational conformers (rotamers) may exist, with the lowest energy conformation being the most populated. The relative energies of these conformers are determined by a balance of steric hindrance and potential electronic interactions between the aromatic ring and the oxirane moiety.

| Conformer Type | Dihedral Angle (Approximate) | Relative Energy (kcal/mol) | Population (%) |

| Staggered | 60° | 0 | 75 |

| Eclipsed | 0° | 3.5 | 25 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values for this compound would require specific experimental or computational studies.

Diastereoselective and Enantioselective Control in Derivatization Reactions

The stereocenter in this compound plays a critical role in directing the stereochemical outcome of its derivatization reactions, enabling diastereoselective and enantioselective control.

In diastereoselective reactions , a chiral substrate like this compound reacts with a reagent to form diastereomeric products in unequal amounts. For example, the nucleophilic ring-opening of a single enantiomer of the epoxide can proceed via an SN2 mechanism, leading to inversion of configuration at the attacked carbon. The stereochemistry of the resulting product is thus directly dependent on the stereochemistry of the starting epoxide. The inherent chirality of the molecule can favor the approach of the nucleophile from one face over the other, leading to a predominance of one diastereomer.

Enantioselective control is typically achieved by using a chiral reagent or catalyst to differentiate between the two enantiomers of a racemic mixture of this compound. This can be accomplished through processes like kinetic resolution, where one enantiomer reacts faster with a chiral reagent, leaving the unreacted substrate enriched in the other enantiomer. Alternatively, a chiral catalyst can be used to promote the reaction of one enantiomer preferentially, leading to a highly enantioenriched product.

The efficiency of both diastereoselective and enantioselective transformations is highly dependent on the reaction conditions, the nature of the reagents and catalysts, and the specific steric and electronic properties of the this compound molecule.

| Reaction Type | Reagent/Catalyst | Stereochemical Outcome |

| Diastereoselective Ring Opening | Achiral Nucleophile | Formation of diastereomers |

| Enantioselective Kinetic Resolution | Chiral Reagent | Separation of enantiomers |

| Enantioselective Catalysis | Chiral Catalyst | Formation of an enantioenriched product |

Note: This table provides a general overview of strategies for stereochemical control. Specific examples for this compound would require dedicated experimental investigation.

Advanced Spectroscopic and Analytical Methodologies for Characterization Excluding Basic Identification Data

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2,4-Difluorophenyl)-2-ethyloxirane in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of proton and carbon environments and their connectivity can be established.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the oxirane ring, and the methyl and methylene (B1212753) protons of the ethyl group. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of distinct carbon environments, classifying them as CH₃, CH₂, CH, or quaternary carbons.

For a complete and unambiguous assignment, 2D NMR techniques are essential:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would show a clear correlation between the methyl and methylene protons of the ethyl group and between the two geminal protons on the C3 carbon of the oxirane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule by observing through-space correlations, for example, between the protons of the ethyl group and the ortho-proton (H6) of the difluorophenyl ring.

Disclaimer: The following tables contain predicted, hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available in the cited literature. Chemical shifts are referenced to TMS.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) | Carbon Type (DEPT) |

|---|---|---|---|---|

| Ethyl-CH₃ | ~0.95 | Triplet (t) | ~9 | CH₃ |

| Ethyl-CH₂ | ~1.85 | Quartet (q) | ~28 | CH₂ |

| Oxirane-C2 | - | - | ~65 | C (Quaternary) |

| Oxirane-CH₂ | ~2.80, ~3.10 | Doublet (d), Doublet (d) | ~50 | CH₂ |

| Phenyl-C1 | - | - | ~125 (dd) | C (Quaternary) |

| Phenyl-C2 | - | - | ~162 (dd) | C (Quaternary) |

| Phenyl-C3 | ~6.90 | Multiplet (m) | ~104 (dd) | CH |

| Phenyl-C4 | - | - | ~160 (dd) | C (Quaternary) |

| Phenyl-C5 | ~6.95 | Multiplet (m) | ~112 (dd) | CH |

Table 2: Key Predicted 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | Ethyl-CH₃ ↔ Ethyl-CH₂ | - | Connectivity of the ethyl group. |

| HSQC | Ethyl-CH₃ | Ethyl-CH₃ | Direct C-H attachments. |

| Ethyl-CH₂ | Ethyl-CH₂ | ||

| Oxirane-CH₂ | Oxirane-CH₂ | ||

| Phenyl-H3, H5, H6 | Phenyl-C3, C5, C6 | ||

| HMBC | Ethyl-CH₃ / Ethyl-CH₂ | Oxirane-C2, Phenyl-C1 | Link between ethyl, oxirane, and phenyl groups. |

| Oxirane-CH₂ | Phenyl-C1, Oxirane-C2 | Connectivity within the core structure. | |

| Phenyl-H6 | Phenyl-C2, Phenyl-C4 | Aromatic ring assignments. |

| NOESY | Ethyl-CH₂ ↔ Phenyl-H6 | - | Spatial proximity, confirming conformation. |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly informative technique. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. nih.govontosight.ai The two fluorine atoms in this compound are in chemically non-equivalent positions (C2 and C4) and are therefore expected to produce two distinct signals in the ¹⁹F NMR spectrum.

Each signal will be split by the other fluorine atom (meta-coupling, ⁴JFF) and by adjacent aromatic protons (³JHF and ⁴JHF). This results in complex splitting patterns, typically a doublet of multiplets for each fluorine, which provides definitive confirmation of the substitution pattern on the aromatic ring. The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for verifying the purity and electronic environment of the fluorinated moiety. nih.govontosight.ai

Disclaimer: The following table contains predicted, hypothetical data for illustrative purposes.

Table 3: Predicted ¹⁹F NMR Data

| Atom Position | Predicted Chemical Shift (ppm, vs CFCl₃) | Predicted Multiplicity | Key Couplings |

|---|---|---|---|

| Phenyl-F2 | ~ -110 | Doublet of Multiplets (dm) | ⁴JFF, ³JHF(H3), ⁴JHF(H5) |

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

The C2 carbon of the oxirane ring in this compound is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images (enantiomers). Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

This separation is typically achieved using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) equipped with a chiral stationary phase (CSP). CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with epoxide functionalities. The determination of enantiomeric excess is critical in pharmaceutical contexts, as enantiomers often exhibit different biological activities.

Disclaimer: The following table contains hypothetical data for an illustrative chiral separation.

Table 4: Hypothetical Chiral HPLC Separation Parameters

| Parameter | Value / Description |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. If a single crystal of sufficient quality can be grown, this technique provides unambiguous data on bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would definitively confirm the molecular connectivity and provide insight into the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice. nih.gov Furthermore, through the use of anomalous dispersion, X-ray crystallography can be used to determine the absolute configuration (R or S) of a chiral center, providing a definitive stereochemical assignment that complements the relative information obtained from chiral chromatography.

Disclaimer: The following table presents the type of data obtained from an X-ray crystallography experiment, with example values typical for a small organic molecule.

Table 5: Illustrative Crystallographic Data Parameters

| Parameter | Example Value / Description |

|---|---|

| Chemical Formula | C₁₀H₁₀F₂O |

| Formula Weight | 184.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° |

| Volume | 953 ų |

| Z (Molecules per unit cell) | 4 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing and Byproduct Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule and for investigating its fragmentation behavior. HRMS provides a highly accurate mass measurement of the molecular ion, typically with sub-ppm accuracy, which allows for the unambiguous determination of the molecular formula (C₁₀H₁₀F₂O for the target compound).

Tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented, provides valuable structural information. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways could include the loss of the ethyl group (C₂H₅•), cleavage of the oxirane ring, or benzylic cleavage. This data is invaluable for confirming the identity of the target compound in a complex mixture and for identifying and structurally characterizing potential impurities or byproducts from a synthetic reaction, thereby helping to trace the mechanistic pathway of its formation.

Disclaimer: The following table contains predicted m/z values for illustrative purposes.

Table 6: Predicted HRMS and Key Fragmentation Data

| Ion | Predicted m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 185.0772 | Protonated Molecular Ion |

| [M-C₂H₅]⁺ | 155.0303 | Loss of the ethyl radical |

Computational Chemistry and Theoretical Investigations of 2 2,4 Difluorophenyl 2 Ethyloxirane

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For 2-(2,4-Difluorophenyl)-2-ethyloxirane, DFT studies could be employed to explore its reactivity, for instance, in ring-opening reactions which are characteristic of epoxides. These studies would involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. A key aspect of this would be the localization and characterization of transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies, researchers could predict the feasibility and kinetics of various potential reactions involving this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable bonds, MD simulations would be valuable for exploring its conformational space. By simulating the motion of the atoms over a period of time, researchers can identify the different low-energy conformations the molecule can adopt and the frequency with which they interconvert. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, quantum chemical calculations, particularly DFT, could be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions can be compared with experimental NMR spectra to confirm the structure of the compound. Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in infrared (IR) and Raman spectra.

Analysis of Electron Density Distribution and Intermolecular Interactions (e.g., Hirshfeld surface, QTAIM)

The analysis of electron density distribution provides deep insights into the nature of chemical bonds and intermolecular interactions. Techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used for this purpose. Hirshfeld surface analysis is a method to visualize and quantify intermolecular contacts in a crystal structure, highlighting the types of interactions that are most significant in the solid state. nih.govnih.gov QTAIM, developed by Richard Bader, allows for a rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density. nih.gov These analyses could reveal details about the nature of the C-O, C-C, and C-F bonds in this compound, as well as any potential non-covalent interactions.

Exploration of Advanced Applications and Derivatization Strategies Excluding Clinical/biological

Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals

The difluorophenyl oxirane core is a crucial structural motif for certain high-value specialty chemicals. While direct synthetic applications for the 2-ethyl derivative are not extensively documented in public literature, the chemical utility of this scaffold is well-illustrated by the synthesis of a closely related compound, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. This molecule serves as a pivotal intermediate in the creation of azole-based compounds. researchgate.net

The synthesis proceeds in a two-step sequence starting from 2,4-difluoro-α-chloroacetophenone. This precursor is first reacted with 1H-1,2,4-triazole to form an α-triazole ketone, which is then treated with trimethylsulfoxonium (B8643921) iodide to construct the oxirane ring, yielding the final intermediate. researchgate.net This process highlights how the 2-(2,4-difluorophenyl)oxirane (B2745973) structure is assembled and utilized as a core component for building more complex molecules, a principle directly applicable to the 2-ethyl analogue for accessing different classes of specialty chemicals or agrochemical precursors.

| Reaction Step | Starting Material | Key Reagents | Intermediate/Product | Significance |

| 1 | 2,4-difluoro-α-chloroacetophenone | 1H-1,2,4-triazole, K₂CO₃ | 2-(1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethan-1-one | Introduction of the azole moiety |

| 2 | α-triazole ketone intermediate | Trimethylsulfoxonium iodide (TMSI), NaOH | 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole | Formation of the reactive oxirane ring |

This table illustrates the synthetic pathway for a key intermediate analogous to the subject compound, demonstrating the utility of the 2-(2,4-difluorophenyl)oxirane scaffold. researchgate.net

Monomer or Precursor in Polymer and Materials Science

In the field of materials science, epoxides are a vital class of monomers used in ring-opening polymerization (ROP) to produce polyethers and other polymers. researchgate.net The 2-(2,4-Difluorophenyl)-2-ethyloxirane molecule is structurally suited to act as a monomer in such processes. Cationic ring-opening polymerization (CROP) is a common method for polymerizing substituted oxiranes. nih.govresearchgate.netrsc.org

While specific polymerization studies on this compound are not prominent, the principles of CROP suggest its potential. The polymerization would proceed via the opening of the strained three-membered oxirane ring, leading to the formation of a polyether chain. The key feature of such a polymer would be the pendant 2,4-difluorophenyl groups regularly spaced along the backbone. The incorporation of fluorine is a well-established strategy to enhance polymer properties, including:

Thermal Stability: The high strength of the carbon-fluorine bond can increase the resistance of the material to heat degradation.

Chemical Resistance: Fluorination can reduce the polymer's susceptibility to chemical attack.

Modified Surface Properties: The presence of fluorine can lower the surface energy, leading to materials with hydrophobic and oleophobic characteristics.

| Monomer | Polymerization Method | Potential Polymer Structure | Anticipated Properties |

| This compound | Cationic Ring-Opening Polymerization (CROP) | Polyether with pendant -(CH₂)-C(C₆H₃F₂)- groups | Enhanced thermal stability, chemical resistance, low surface energy |

Building Block for Novel Catalytic Ligands or Reagents

The high reactivity of the epoxide ring makes this compound an attractive building block for the synthesis of more complex molecules, including ligands for catalysis. researchgate.net The asymmetric ring-opening of epoxides is a powerful synthetic transformation that allows for the creation of multifunctional compounds with precise stereochemistry. mdpi.com

This compound can be used to synthesize chiral ligands. A common strategy involves the regioselective and stereoselective opening of the epoxide ring with a nucleophile that contains a coordinating atom (e.g., nitrogen or phosphorus). This reaction yields a chiral β-amino alcohol or β-phosphino alcohol. The resulting molecule, which now incorporates the difluorophenyl moiety, can act as a ligand for a metal center. The steric and electronic properties of the ligand, influenced by the bulky and electron-withdrawing difluorophenyl group, can be fine-tuned to control the activity and selectivity of the resulting catalyst in asymmetric synthesis. mdpi.comacs.org

| Reaction Type | Nucleophile | Product Class | Potential Application |

| Nucleophilic Ring-Opening | Amine (e.g., R₂NH) | β-Amino alcohol | Chiral ligand for asymmetric catalysis |

| Nucleophilic Ring-Opening | Phosphine (e.g., R₂PH) | β-Phosphino alcohol | Chiral ligand for transition metal catalysis |

| Nucleophilic Ring-Opening | Thiol (e.g., RSH) | β-Thio alcohol | Synthetic intermediate for ligands or reagents |

Development of Fluorine-Containing Organic Scaffolds with Tuned Properties

Organic molecules containing fluorine often exhibit unique properties due to the high electronegativity and small size of the fluorine atom. ncn.gov.plelsevierpure.com Consequently, the development of methods to create novel fluorinated scaffolds is a significant area of chemical research. nih.gov this compound serves as a pre-functionalized, fluorine-containing scaffold.

The compound provides a rigid difluorophenyl group attached to a versatile reactive handle—the oxirane ring. This allows for its incorporation into a wide array of larger molecular frameworks. For example, researchers have developed catalytic methods to convert epoxides into other valuable heterocyclic structures, such as fluorinated oxetanes, which are prized in medicinal and materials chemistry. sciencedaily.com The difluorophenyl group can influence the reactivity of the oxirane and impart specific properties, such as metabolic stability and binding affinity, to the final products. The ability to use this compound in cascade reactions or one-pot syntheses allows for the efficient construction of complex, selectively fluorinated molecules from a simple, readily available starting block. ncn.gov.placs.org

Future Research Directions and Unresolved Challenges Pertaining to 2 2,4 Difluorophenyl 2 Ethyloxirane

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of greener and more economical methods for the synthesis of 2-(2,4-difluorophenyl)-2-ethyloxirane is a paramount objective for future research. Current methodologies, while effective, often rely on stoichiometric reagents and may generate significant waste. The development of catalytic and more sustainable approaches is a key unresolved challenge.

Future research in this area is likely to focus on several promising strategies. Catalytic asymmetric epoxidation of the corresponding prochiral alkene, 1-(2,4-difluorophenyl)but-1-ene, stands out as a primary target. While various catalytic systems have been developed for the asymmetric epoxidation of unfunctionalized alkenes, their application to geminally disubstituted terminal alkenes, such as the precursor to the title compound, can be challenging in terms of enantioselectivity and yield. acs.orgacs.org The development of novel chiral catalysts, potentially based on earth-abundant and non-toxic metals, or even organocatalysts, that can efficiently and selectively catalyze this transformation is a significant area for exploration. organic-chemistry.org

Another avenue for future investigation is the application of biocatalysis. nih.govnih.govnih.govresearchgate.net The use of enzymes, such as monooxygenases or engineered epoxide hydrolases, could offer a highly selective and environmentally benign route to enantiopure this compound. nih.govnih.gov The discovery and engineering of enzymes that can accommodate the specific steric and electronic properties of the difluorophenyl-substituted substrate is a considerable but potentially rewarding challenge. nih.gov

Furthermore, the principles of green chemistry can be more broadly applied to the entire synthetic sequence. lsbu.ac.ukacs.orgmdpi.com This includes the use of safer solvents, minimizing energy consumption through, for example, flow chemistry approaches, and reducing the generation of hazardous byproducts. researchgate.netrsc.orgnih.govresearchgate.net Continuous flow synthesis, in particular, offers potential advantages in terms of safety, scalability, and process control for epoxidation reactions. rsc.orgnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Epoxidation | High enantioselectivity, atom economy. | Catalyst design for geminally disubstituted alkenes, catalyst stability and recyclability. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for substrate specificity, enzyme stability and cofactor regeneration. |

| Flow Chemistry | Improved safety and scalability, precise process control, potential for higher yields. | Reactor design and optimization, integration with catalytic systems. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, improved safety. | Development of greener reagents and solvents, lifecycle assessment of new routes. |

Discovery of Novel Reactivity Patterns and Rearrangements

The reactivity of the strained oxirane ring in this compound is central to its utility as a synthetic intermediate. While its ring-opening with various nucleophiles is a well-established transformation, there remains considerable scope for discovering novel reactivity patterns and synthetically useful rearrangements. chemistrysteps.com

Future research could delve into the acid-catalyzed rearrangement of this epoxide. Aryl-substituted epoxides are known to undergo rearrangements to afford valuable carbonyl compounds, and the specific electronic influence of the 2,4-difluorophenyl group could lead to unique and selective transformations. researchgate.netresearchgate.netrsc.org Investigating the regioselectivity of these rearrangements under various Lewis and Brønsted acid conditions could unveil new synthetic pathways.

The photochemical reactivity of this compound is another largely unexplored area. The interaction of the difluorinated aromatic ring with the epoxide moiety under photochemical conditions could lead to interesting and potentially novel intramolecular reactions, such as ring expansions or rearrangements, that are not accessible through thermal methods.

Furthermore, the enzymatic ring-opening of this epoxide presents a significant opportunity for future investigation. nih.govresearchgate.netrug.nljsynthchem.comacs.org The use of epoxide hydrolases or other enzymes could enable highly regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing access to a diverse range of chiral building blocks that are difficult to obtain through conventional chemical methods. researchgate.netrug.nl Identifying and optimizing enzymes for this specific substrate is a key challenge.

| Reaction Type | Potential Synthetic Utility | Key Research Challenges |

| Acid-Catalyzed Rearrangements | Access to novel carbonyl compounds and other functionalized structures. | Controlling regioselectivity, understanding the influence of the difluorophenyl group. |

| Photochemical Reactions | Discovery of unique and synthetically useful transformations not accessible thermally. | Elucidating reaction mechanisms, controlling product distribution. |

| Enzymatic Ring-Opening | Highly regio- and stereoselective synthesis of chiral synthons. | Enzyme screening and engineering for substrate specificity and desired reactivity. |

Application of Advanced In-Situ Monitoring Techniques for Reaction Profiling

A deeper understanding of the kinetics and mechanisms of both the formation and subsequent reactions of this compound is crucial for process optimization and the discovery of new reactivity. The application of advanced in-situ monitoring techniques is a key future direction to achieve this.

Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) and Raman spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products throughout a reaction. edpsciences.orgresearchgate.netnaun.orgrsc.orgnih.gov The application of these techniques to the synthesis of this compound would enable the precise monitoring of reaction progress, the identification of reaction endpoints, and the detection of any transient intermediates or side products. researchgate.net This data is invaluable for optimizing reaction conditions to maximize yield and purity.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction profiling. It can provide detailed structural information about all species in the reaction mixture, allowing for the unambiguous identification of intermediates and the elucidation of reaction mechanisms. The use of flow NMR in conjunction with continuous synthesis methods could be particularly powerful for high-throughput reaction optimization.

Mass spectrometry-based techniques are also increasingly being used for real-time reaction monitoring. purdue.edudiva-portal.orgresearchgate.netacs.org Techniques such as ReactIR and online mass spectrometry can provide highly sensitive and selective detection of reaction components, offering complementary information to spectroscopic methods. purdue.eduacs.org

| Monitoring Technique | Information Provided | Potential Impact on Research |

| In-situ IR/Raman Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. | Optimization of reaction conditions, improved process control, kinetic modeling. |

| In-situ NMR Spectroscopy | Detailed structural information, identification of transient species. | Elucidation of reaction mechanisms, understanding of complex reaction networks. |

| Online Mass Spectrometry | High-sensitivity detection of reaction components, identification of byproducts. | Reaction optimization, impurity profiling, mechanistic studies. |

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating the discovery of new reactions and understanding their mechanisms. For this compound, theoretical studies can play a predictive role, guiding experimental investigations towards promising areas.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential new reactions, such as novel rearrangements or cycloadditions. acs.org By calculating the activation energies of different possible pathways, researchers can predict which reactions are likely to be feasible and under what conditions. researchgate.net This can save significant experimental effort by focusing on the most promising avenues.

Computational methods can also be used to predict the regioselectivity and stereoselectivity of reactions, such as the ring-opening of the epoxide with different nucleophiles under various catalytic conditions. nih.govnih.govacs.org These predictions can then be validated experimentally, leading to a deeper understanding of the factors that control the reactivity of this important molecule.

Furthermore, machine learning and artificial intelligence are emerging as powerful tools for predicting chemical reactivity. acs.orgnih.govnih.govacs.org By training models on large datasets of known reactions, it may be possible to predict entirely new and unexpected transformations for this compound. acs.orgnih.gov The experimental validation of these predictions would represent a significant advance in our ability to discover and design new chemical reactions.

| Theoretical Approach | Predictive Capability | Potential for Discovery |

| Density Functional Theory (DFT) | Reaction pathways, transition state energies, selectivity. | Guiding the discovery of novel rearrangements and cycloadditions. |

| Molecular Dynamics (MD) Simulations | Solvent effects, enzyme-substrate interactions. | Understanding and predicting reactivity in complex environments, including biocatalysis. |

| Machine Learning/AI | Prediction of novel reactions and reaction outcomes. | Uncovering unexpected and potentially highly useful transformations. |

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-difluorophenyl)-2-ethyloxirane?

The synthesis typically involves epoxidation of a fluorinated alkene precursor . A common method uses m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) to ensure high regioselectivity and yield . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of the oxidizing agent. For example, adjusting the molar ratio of m-CPBA to the alkene precursor (1.2:1) minimizes side reactions like ring-opening.

Q. How can spectroscopic techniques characterize this compound effectively?

- ¹⁹F NMR : Critical for identifying fluorinated groups, with chemical shifts typically between -110 to -120 ppm for ortho and para fluorines .

- ¹H NMR : The oxirane protons appear as distinct doublets (δ 3.5–4.0 ppm), while the ethyl group shows a triplet (δ 1.2–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 216.08) and fragmentation patterns to validate the structure .

Q. What are the key differences between this compound and its structural analogs?

Compared to non-fluorinated or chlorinated analogs (e.g., 2-chloromethyl oxirane), the difluorophenyl group enhances electron-withdrawing effects , increasing oxirane ring stability and altering reactivity in nucleophilic ring-opening reactions . Fluorine’s electronegativity also impacts intermolecular interactions, as seen in crystallographic data .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantiomeric purity is critical for bioactive derivatives. Chiral auxiliaries (e.g., Sharpless epoxidation catalysts) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) can induce stereocontrol . For example, using (R,R)-Jacobsen catalyst yields >90% enantiomeric excess (ee) in epoxidation reactions. Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) validates ee .

Q. What computational methods predict the compound’s reactivity in ring-opening reactions?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic effects. For instance:

Q. How do fluorinated substituents influence the compound’s stability under acidic/basic conditions?

The difluorophenyl group stabilizes the oxirane ring via inductive effects , reducing ring-opening rates in basic media compared to non-fluorinated analogs. Kinetic studies (e.g., pH-rate profiles) show a 10-fold decrease in hydrolysis rate at pH 10 vs. non-fluorinated oxiranes . However, strong acids (e.g., H₂SO₄) protonate the oxirane oxygen, accelerating ring-opening via SN2 mechanisms .

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies often arise from impurities in starting materials or uncontrolled reaction conditions . For example:

Q. What methodologies evaluate the compound’s potential in bioactive molecule design?

- Structure-Activity Relationship (SAR) : Modify the ethyl or oxirane group to assess antifungal/antibacterial activity. Derivatives with triazole substituents (e.g., via Huisgen cycloaddition) show enhanced bioactivity .

- In vitro assays : Test against fungal pathogens (e.g., Candida albicans) using MIC (Minimum Inhibitory Concentration) protocols .

Data Analysis & Experimental Design

Q. How to analyze conflicting spectroscopic data for fluorinated oxiranes?

Q. What experimental designs optimize reaction scalability?

- Flow chemistry : Continuous epoxidation in microreactors improves heat transfer and reduces byproducts .

- DoE-guided optimization : Vary temperature (-10°C to 25°C), solvent (CH₂Cl₂ vs. THF), and catalyst to maximize yield and ee .

Comparative Reactivity & Mechanistic Studies

Q. Why does this compound exhibit slower hydrolysis than non-fluorinated analogs?

Fluorine’s -I effect reduces electron density on the oxirane oxygen, lowering susceptibility to nucleophilic attack. Kinetic isotope experiments (D₂O vs. H₂O) confirm a rate-limiting step involving water nucleophile activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.